molecular formula C13H11FS B7996689 1-Fluoro-3-(phenylsulfanylmethyl)benzene

1-Fluoro-3-(phenylsulfanylmethyl)benzene

Cat. No.: B7996689
M. Wt: 218.29 g/mol
InChI Key: LWWLUZKWDUKRET-UHFFFAOYSA-N
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Description

1-Fluoro-3-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H11FS It is characterized by a benzene ring substituted with a fluoro group at the first position and a phenylsulfanylmethyl group at the third position

Preparation Methods

The synthesis of 1-Fluoro-3-(phenylsulfanylmethyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in organic chemistry for the formation of carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Chemical Reactions Analysis

1-Fluoro-3-(phenylsulfanylmethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the fluoro group or to modify the phenylsulfanylmethyl group.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-(phenylsulfanylmethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(phenylsulfanylmethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its fluoro and phenylsulfanylmethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1-Fluoro-3-(phenylsulfanylmethyl)benzene can be compared with other similar compounds, such as:

    1-Fluoro-3-methylbenzene: Lacks the phenylsulfanylmethyl group, making it less versatile in terms of chemical reactivity.

    3-Fluorotoluene: Similar to 1-Fluoro-3-methylbenzene but with a different substitution pattern.

    1-Fluoro-3-(methylthio)benzene: Contains a methylthio group instead of a phenylsulfanylmethyl group, which may alter its chemical properties and reactivity.

Properties

IUPAC Name

1-fluoro-3-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWLUZKWDUKRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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